N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide: is an organic compound that features a quinoline ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to form the quinolin-2-ylsulfanyl group.
Acetamide Formation: The final step involves the reaction of the 3-acetylphenyl group with the quinolin-2-ylsulfanyl derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinolin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or ligand in biological studies to investigate interactions with proteins or other biomolecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring and acetamide group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide: Similar structure but with a thioether group instead of a sulfanyl group.
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to similar compounds with thioether or sulfonyl groups. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Biological Activity
N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline ring system linked to a sulfanyl group and an acetylphenyl moiety. This structural configuration is significant as it contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline core is known for its role in modulating cellular processes such as apoptosis and proliferation. Specifically, the compound may act by:
- Inhibiting Enzymatic Activity : The compound can bind to active sites on enzymes, thereby inhibiting their function.
- Modulating Signaling Pathways : It may influence pathways involved in cell survival and growth, particularly in cancer cells.
Biological Activity Data
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of findings from selected research:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MDA-MB-231 (Breast) | 15 | Significant reduction in viability |
PC-3 (Prostate) | 20 | Moderate cytotoxicity |
MRC-5 (Fibroblast) | >100 | Minimal effect on viability |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index for potential anticancer applications .
Case Studies
- Study on Anticancer Activity : A study assessed the effects of various quinoline derivatives, including this compound, on MDA-MB-231 and PC-3 cancer cell lines. The results demonstrated that at concentrations of 10 µM and 25 µM, there was a notable decrease in cell viability, with the compound achieving over 50% inhibition at higher concentrations .
- Antimicrobial Properties : Another investigation explored the antimicrobial potential of this compound against several bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections .
Research Findings
Recent literature emphasizes several key aspects regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the phenyl or quinoline components can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups can improve potency against specific cancer types .
- In Vivo Studies : Preliminary animal studies have shown promising results regarding tumor reduction when administered at specific dosages, indicating potential for further development into clinical applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-4-7-16(11-15)20-18(23)12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROGAYDYZFWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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